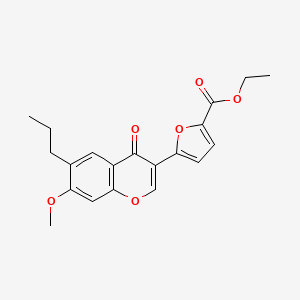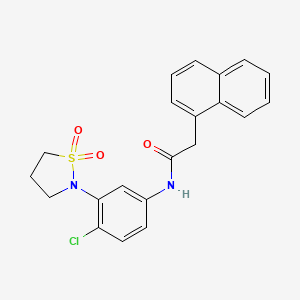![molecular formula C12H7ClN6 B2761481 4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1982987-62-1](/img/structure/B2761481.png)
4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is a chemical compound with the molecular formula C12H7ClN6 and a molecular weight of 270.68 g/mol . This compound is part of the pyrazolo[1,5-a]pyrazine family, which is known for its diverse biological activities and applications in scientific research .
準備方法
The synthesis of 4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate can form the pyrazolo[1,5-a]pyrazine core.
Introduction of the azido group: The azido group can be introduced by reacting the intermediate compound with sodium azide in the presence of a suitable solvent and catalyst.
化学反応の分析
4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other derivatives.
Cycloaddition reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
科学的研究の応用
4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Proteomics research: This compound is used as a biochemical tool in proteomics research to study protein interactions and functions.
Medicinal chemistry: It serves as a precursor for the synthesis of various biologically active molecules, which can be used in drug discovery and development.
Chemical biology: The compound is used to investigate biological pathways and mechanisms due to its ability to form covalent bonds with target molecules.
作用機序
The mechanism of action of 4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine involves its ability to form covalent bonds with target molecules. The azido group is highly reactive and can undergo cycloaddition reactions with alkyne or alkene groups in biological molecules, forming stable triazole linkages. This reactivity makes it a valuable tool for labeling and tracking biomolecules in various biological studies .
類似化合物との比較
4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
4-Amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine: This compound has an amino group instead of an azido group, which affects its reactivity and applications.
4-Azido-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine: This compound has a methyl group instead of a chlorine atom on the phenyl ring, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct reactivity profile and makes it suitable for specialized applications in scientific research .
特性
IUPAC Name |
4-azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN6/c13-9-3-1-8(2-4-9)10-7-11-12(16-18-14)15-5-6-19(11)17-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBPBRQHGBAKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)N=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2761398.png)
![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2761399.png)


![2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B2761403.png)


![N-[2-(2-Phenylethyl)cyclopentyl]but-2-ynamide](/img/structure/B2761407.png)
![2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2761409.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide](/img/structure/B2761414.png)
![N-(3-chloro-4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2761415.png)

![2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2761417.png)
![N-[2-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2761419.png)
